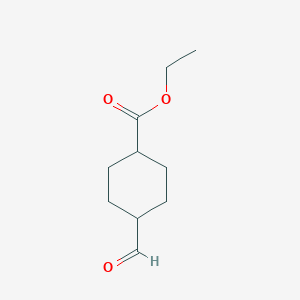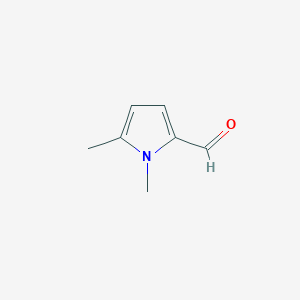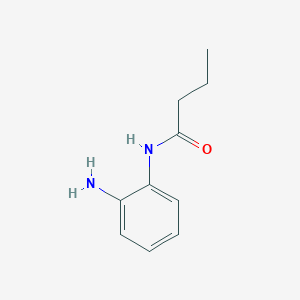
N-(2-Aminophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)butanamide, also known as N-Acetyl-2-phenylbutyramide (N-PTB), is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. N-PTB is a derivative of phenylbutyric acid, which is known for its anti-cancer, anti-inflammatory, and anti-epileptic properties. In
作用機序
The exact mechanism of action of N-PTB is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-PTB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis. N-PTB has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-PTB has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-PTB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-PTB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. N-PTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-PTB has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
実験室実験の利点と制限
N-PTB has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-PTB is also relatively easy to synthesize, making it accessible for researchers. However, there are also limitations to using N-PTB in lab experiments, including its instability in acidic or basic conditions and its limited bioavailability.
将来の方向性
There are several potential future directions for N-PTB research. One possible direction is to study the effects of N-PTB in combination with other drugs or therapies for the treatment of various diseases. Another direction is to investigate the potential use of N-PTB as a dietary supplement for the prevention or treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-PTB and its potential therapeutic applications.
合成法
The synthesis of N-PTB involves the reaction of 2-aminophenol with butyric anhydride in the presence of a catalyst such as pyridine or triethylamine. The resulting N-PTB is then purified through recrystallization or column chromatography. The yield of N-PTB can be optimized by adjusting the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.
科学的研究の応用
N-PTB has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-PTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-PTB has been shown to protect neurons from oxidative stress and inflammation, which are common features of diseases such as Alzheimer's and Parkinson's. In metabolic disorder research, N-PTB has been shown to improve insulin sensitivity and reduce inflammation in obese mice.
特性
CAS番号 |
10268-80-1 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
N-(2-aminophenyl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5,11H2,1H3,(H,12,13) |
InChIキー |
IMCVXQWSFSVSSY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



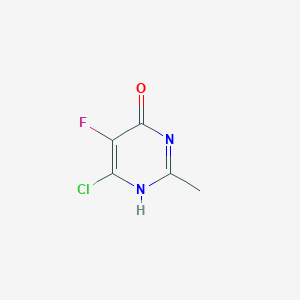
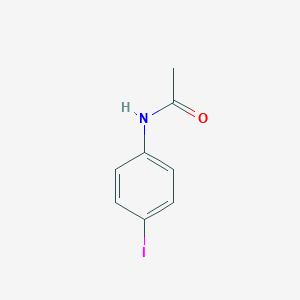

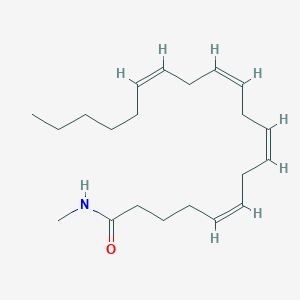

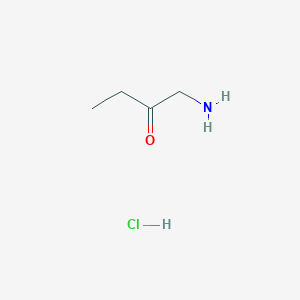


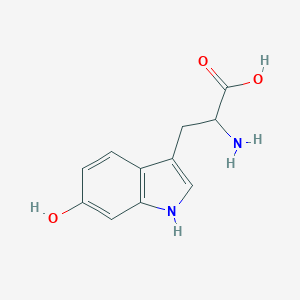
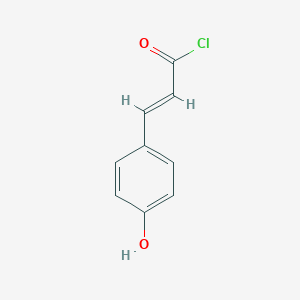
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)
